REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:10])[C:7]=1[CH:8]=O.Cl.[NH2:12][OH:13].[OH-].[Na+].Cl>C(OCC)C.C(O)C.O>[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:10])[C:7]=1[CH:8]=[N:12][OH:13] |f:1.2,3.4,7.8|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=C(C1C=O)Cl
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
ice
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
ethanol water
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined extracts over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC=C(C1C=NO)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |